8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Overview
Description
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is of interest due to its potential biological and pharmacological activities, making it a subject of research in various scientific fields.
Preparation Methods
The synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 3,4,5-trimethoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at ambient temperature.
Chemical Reactions Analysis
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Scientific Research Applications
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can be compared with other coumarin derivatives:
Properties
IUPAC Name |
(8-methyl-2-oxo-4-propylchromen-7-yl) 3,4,5-trimethoxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7/c1-6-7-14-12-20(24)30-21-13(2)17(9-8-16(14)21)29-23(25)15-10-18(26-3)22(28-5)19(11-15)27-4/h8-12H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKQDRJRWPHQCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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